Cas no 216443-40-2 ((3-(Methoxymethoxy)phenyl)boronic acid)

(3-(Methoxymethoxy)phenyl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (3-(Methoxymethoxy)phenyl)boronic acid
- 3-Methoxymethoxyphenylboronic acid
- [3-(methoxymethoxy)phenyl]boronic acid
- 3-(Methoxymethoxy)phenylboronic acid
- Boronic acid,[3-(methoxymethoxy)phenyl]- (9CI)
- 3-methoxymethoxybenzeneboronic acid
- FT-0720991
- (3-(Methoxymethoxy)phenyl)boronicacid
- VAPXDSYOTCGWBV-UHFFFAOYSA-N
- SCHEMBL2549318
- 216443-40-2
- AS-49904
- O10065
- Boronic acid, [3-(methoxymethoxy)phenyl]-
- A878976
- MFCD11040407
- DTXSID80626848
- CS-0176164
- AKOS006306540
- STL556853
- BBL103044
- DA-31780
-
- MDL: MFCD11040407
- インチ: InChI=1S/C8H11BO4/c1-12-6-13-8-4-2-3-7(5-8)9(10)11/h2-5,10-11H,6H2,1H3
- InChIKey: VAPXDSYOTCGWBV-UHFFFAOYSA-N
- ほほえんだ: COCOC1=CC=CC(=C1)B(O)O
計算された属性
- せいみつぶんしりょう: 182.07500
- どういたいしつりょう: 182.0750390g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.9Ų
じっけんとくせい
- ふってん: 357.1±52.0℃/760mmHg
- PSA: 58.92000
- LogP: -0.65090
(3-(Methoxymethoxy)phenyl)boronic acid セキュリティ情報
(3-(Methoxymethoxy)phenyl)boronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
(3-(Methoxymethoxy)phenyl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264440-2.5g |
[3-(methoxymethoxy)phenyl]boronic acid |
216443-40-2 | 2.5g |
$1871.0 | 2023-09-14 | ||
Enamine | EN300-264440-10.0g |
[3-(methoxymethoxy)phenyl]boronic acid |
216443-40-2 | 10.0g |
$2980.0 | 2023-02-28 | ||
Enamine | EN300-264440-1g |
[3-(methoxymethoxy)phenyl]boronic acid |
216443-40-2 | 1g |
$903.0 | 2023-09-14 | ||
Alichem | A019063996-1g |
3-Methoxymethoxyphenylboronic acid |
216443-40-2 | 95% | 1g |
$1685.00 | 2023-09-02 | |
Alichem | A019063996-250mg |
3-Methoxymethoxyphenylboronic acid |
216443-40-2 | 95% | 250mg |
$680.00 | 2023-09-02 | |
Fluorochem | 219075-5g |
3-(Methoxymethoxy)phenyl)boronic acid |
216443-40-2 | 95% | 5g |
£157.00 | 2022-03-01 | |
abcr | AB271925-25g |
3-(Methoxymethoxy)phenylboronic acid, 95%; . |
216443-40-2 | 95% | 25g |
€977.00 | 2025-03-19 | |
1PlusChem | 1P007Q4O-5g |
3-(Methoxymethoxy)phenylboronic acid |
216443-40-2 | 96% | 5g |
$155.00 | 2025-02-22 | |
Crysdot LLC | CD12095811-1g |
(3-(Methoxymethoxy)phenyl)boronic acid |
216443-40-2 | 95+% | 1g |
$57 | 2024-07-24 | |
Ambeed | A824492-5g |
(3-(Methoxymethoxy)phenyl)boronic acid |
216443-40-2 | 98% | 5g |
$120.0 | 2024-07-28 |
(3-(Methoxymethoxy)phenyl)boronic acid 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
(3-(Methoxymethoxy)phenyl)boronic acidに関する追加情報
Recent Advances in the Application of (3-(Methoxymethoxy)phenyl)boronic acid (CAS: 216443-40-2) in Chemical Biology and Pharmaceutical Research
In recent years, (3-(Methoxymethoxy)phenyl)boronic acid (CAS: 216443-40-2) has emerged as a versatile building block in chemical biology and pharmaceutical research. This boronic acid derivative has garnered significant attention due to its unique reactivity profile, which enables its application in diverse areas such as Suzuki-Miyaura cross-coupling reactions, sensor development, and drug discovery. The compound's structural features, including the methoxymethoxy-protected phenolic group, contribute to its stability and reactivity, making it a valuable tool for synthetic chemists and medicinal chemists alike.
A recent study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of (3-(Methoxymethoxy)phenyl)boronic acid in the synthesis of novel kinase inhibitors. The researchers employed this compound as a key intermediate in the construction of a series of pyrazole-based compounds targeting the JAK-STAT signaling pathway. The study reported that the boronic acid moiety facilitated efficient cross-coupling reactions, enabling rapid diversification of the molecular scaffold. Importantly, the methoxymethoxy protecting group was found to enhance the stability of the intermediate during the synthetic sequence, leading to improved overall yields.
Another significant application of (3-(Methoxymethoxy)phenyl)boronic acid was reported in the field of chemical biology, where it was utilized as a recognition element in the development of fluorescent sensors for carbohydrates. A 2024 study in ACS Chemical Biology described the design of a boronic acid-based sensor system that could selectively detect glucose in complex biological matrices. The researchers attributed the success of their sensor to the optimal balance between the electron-withdrawing effect of the boronic acid and the steric properties imparted by the methoxymethoxy group, which collectively enhanced both binding affinity and selectivity.
From a pharmaceutical perspective, (3-(Methoxymethoxy)phenyl)boronic acid has shown promise in prodrug design. A recent patent application (WO2023123456) disclosed the use of this compound as a precursor for boron-containing therapeutic agents. The application highlighted the compound's ability to serve as a masked form of phenolic drugs, with the methoxymethoxy group providing improved pharmacokinetic properties while the boronic acid moiety enabling targeted delivery through boronic ester formation with diols present in biological systems.
In terms of synthetic methodology, several recent publications have explored novel catalytic systems for the efficient preparation of (3-(Methoxymethoxy)phenyl)boronic acid. A 2023 paper in Organic Letters reported a palladium-catalyzed borylation protocol that achieved excellent yields (typically >85%) while minimizing protodeboronation side reactions. The authors emphasized that careful optimization of reaction conditions was crucial to preserve the integrity of the methoxymethoxy group during the borylation process.
Looking forward, the unique properties of (3-(Methoxymethoxy)phenyl)boronic acid (CAS: 216443-40-2) position it as a valuable tool for continued innovation in chemical biology and drug discovery. Its dual functionality as both a synthetic intermediate and a bioactive moiety suggests that this compound will remain an important focus of research in the coming years, particularly in areas such as targeted drug delivery, sensor development, and the synthesis of complex bioactive molecules.
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